
N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components such as pyridine, oxadiazole, and thiazole moieties. These structural features are often found in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with various primary amines without solvent . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyridin-2-yl and thiazole-2-carboxamide substituents.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as NMR, IR, and Mass spectroscopy . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic rings.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the functional groups present in its structure. The bromobenzyl moiety, for example, could undergo further cross-coupling reactions, while the oxadiazole and thiazole rings might participate in nucleophilic substitution or electrophilic aromatic substitution reactions depending on the reaction conditions and the type of reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms and aromatic systems typically results in compounds with significant polar character, which can affect their solubility, melting points, and stability. The exact properties would need to be determined experimentally through techniques such as elemental analysis and spectral data .
Relevant Case Studies
While the specific compound N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has not been directly studied in the provided papers, related compounds have shown promising biological activities. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides exhibited insecticidal and fungicidal activities . This suggests that the compound may also possess similar biological properties, which could be explored in future research studies.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Activity
A study by Bayrak et al. (2009) involved the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Novel Triazol Derivatives
Research by Kaneria et al. (2016) on the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives revealed antimicrobial activity against various bacterial and fungal strains (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Antimicrobial and Antioxidant Activities
Menteşe et al. (2015) synthesized a series of 1H-benzimidazole derivatives containing 1,2,4-triazole and other rings, which displayed antimicrobial and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Characterization
- Novel Schiff Bases: Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, showing promising antibacterial activity (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antitumor Activity
- NHC Complexes: Maftei (2018) conducted a study on the synthesis and antitumor evaluation of 1,2,4-oxadiazole ligands and their related N-heterocyclic carbene complexes, revealing strong antitumor activity (Maftei, 2018).
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2S/c19-12-5-3-4-11(8-12)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)13-6-1-2-7-20-13/h1-8,10H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMWWPPRVHTLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CSC(=N3)C(=O)NCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)
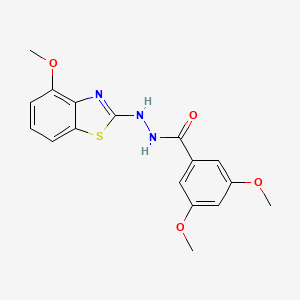
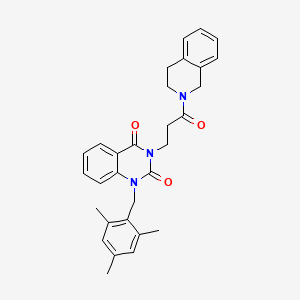
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)
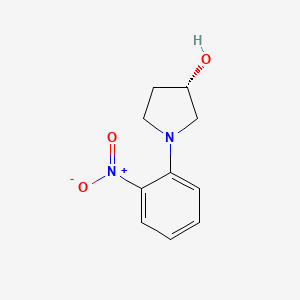
![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)
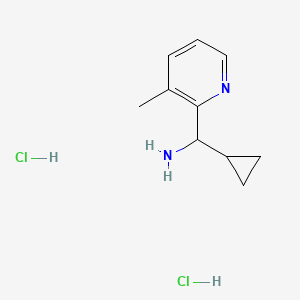
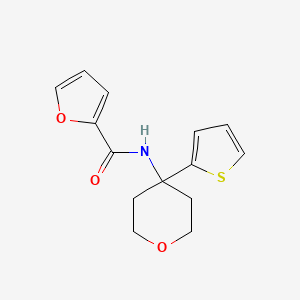
![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)
![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)